![molecular formula C22H22F2N4O5 B2618018 4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate CAS No. 1351633-24-3](/img/structure/B2618018.png)

4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

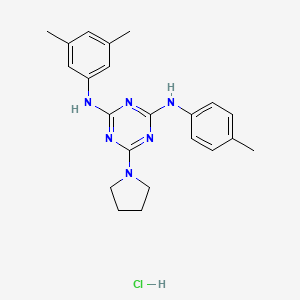

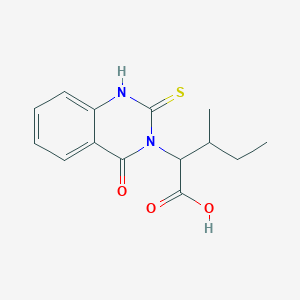

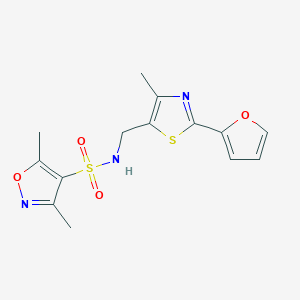

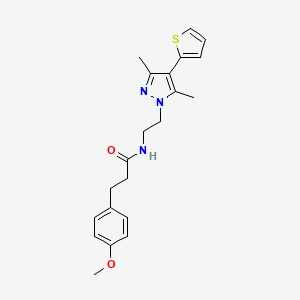

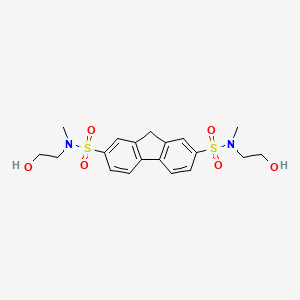

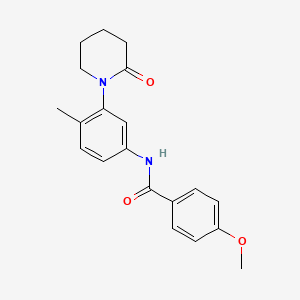

The compound “4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate” is a complex organic molecule. It contains a benzimidazole group, a piperidine group, and a carboxamide group . Benzimidazole is a heterocyclic aromatic organic compound and is an important pharmacophore in medicinal chemistry . Piperidine is a widely used building block in the synthesis of organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole and piperidine rings, followed by the introduction of the carboxamide group . The exact synthetic route would depend on the specific reagents and conditions used .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole, piperidine, and carboxamide functional groups . The benzimidazole group consists of a fused benzene and imidazole ring . The piperidine ring is a six-membered ring with one nitrogen atom . The carboxamide group consists of a carbonyl (C=O) group attached to an amine (NH2) group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzimidazole, piperidine, and carboxamide functional groups . The benzimidazole group is aromatic and relatively stable, but can participate in reactions with electrophiles . The piperidine ring can act as a base, reacting with acids to form salts . The carboxamide group can participate in a variety of reactions, including hydrolysis and reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole group could contribute to its aromaticity and stability . The piperidine ring could influence its basicity . The carboxamide group could form hydrogen bonds, influencing its solubility and reactivity .

Scientific Research Applications

DNA Interaction and Cellular Staining

Benzimidazole derivatives, including compounds structurally related to "4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide oxalate," have been extensively studied for their ability to interact with DNA. These compounds, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, are utilized as fluorescent DNA stains for chromosome and nuclear staining in plant cell biology, flow cytometry, and analysis of plant chromosomes (Issar & Kakkar, 2013).

Antitumor Activity

The benzimidazole core is a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. Imidazole derivatives, including those structurally akin to the compound , have shown potential in antitumor activity. These derivatives have been explored for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Supramolecular Chemistry and Material Science

The structural simplicity and accessible self-assembly behavior of benzimidazole derivatives lend themselves to applications in nanotechnology and material science. These compounds form one-dimensional, nanometer-sized rod-like structures stabilized by H-bonding, driving applications in polymer processing and the development of biomedical materials (Cantekin, de Greef, & Palmans, 2012).

Drug Development for Gastrointestinal Disorders

Substituted piperidinyl benzamide derivatives, related to the compound of interest, have been explored as prokinetic agents in treating gastrointestinal motility disorders. These agents facilitate or restore motility across the gastrointestinal tract without the central depressant or antidopaminergic effects associated with other classes of drugs (McCallum, Prakash, Campoli-Richards, & Goa, 2012).

Anticancer Agents Development

Knoevenagel condensation, a reaction involving the generation of α, β-unsaturated ketones/carboxylic acids, has been employed in synthesizing benzimidazole derivatives with significant anticancer activity. This methodology underscores the compound's potential as a lead structure in anticancer drug development (Tokala, Bora, & Shankaraiah, 2022).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-(benzimidazol-1-ylmethyl)-N-(2,6-difluorophenyl)piperidine-1-carboxamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4O.C2H2O4/c21-15-4-3-5-16(22)19(15)24-20(27)25-10-8-14(9-11-25)12-26-13-23-17-6-1-2-7-18(17)26;3-1(4)2(5)6/h1-7,13-14H,8-12H2,(H,24,27);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTORYQNYPRQIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC3=CC=CC=C32)C(=O)NC4=C(C=CC=C4F)F.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2617939.png)

![1-(2,4-dichlorobenzyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2617942.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2617943.png)

![N-(4-(diethylamino)-2-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2617957.png)

![2-(3-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2617958.png)